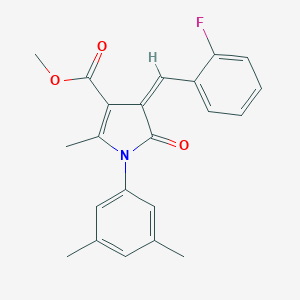
methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MDPC, is a synthetic compound that belongs to the class of pyrrole derivatives. It has garnered attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance GABAergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as exhibit anticonvulsant effects. This compound has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potent anticonvulsant and analgesic effects, which make it a useful tool for studying these conditions. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further investigate its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anti-cancer agent, particularly in the context of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
In conclusion, this compound is a synthetic compound with potential applications in medicinal chemistry. It has been studied for its anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects. While its mechanism of action is not fully understood, it has shown promise as a tool for studying various conditions. Further research is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is synthesized through a multi-step reaction process. The first step involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,5-dimethylphenyl)-3-oxobutylhydrazine. This intermediate compound is then reacted with 2-fluorobenzaldehyde to form the Schiff base, which is then reduced with sodium borohydride to form this compound.
Aplicaciones Científicas De Investigación
Methyl 1-(3,5-dimethylphenyl)-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential as a neuroprotective agent and for its ability to inhibit cancer cell growth.
Propiedades
Fórmula molecular |
C22H20FNO3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
methyl (4Z)-1-(3,5-dimethylphenyl)-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20FNO3/c1-13-9-14(2)11-17(10-13)24-15(3)20(22(26)27-4)18(21(24)25)12-16-7-5-6-8-19(16)23/h5-12H,1-4H3/b18-12- |
Clave InChI |
GBRGIYQRBVQPHF-PDGQHHTCSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N2C(=C(/C(=C/C3=CC=CC=C3F)/C2=O)C(=O)OC)C)C |
SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=C(C(=CC3=CC=CC=C3F)C2=O)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297333.png)
![4-chloro-N-(2,4-dichlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297338.png)



![methyl (4Z)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297346.png)
![N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B297348.png)
![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
![2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)
![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)

